molecular formula C17H19FN2O3S B2829786 1-(3-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine CAS No. 670272-45-4

1-(3-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

Cat. No. B2829786
CAS RN: 670272-45-4
M. Wt: 350.41
InChI Key: OTEGGHCSNZVVCF-UHFFFAOYSA-N
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Description

This compound is a versatile chemical compound used in scientific research. It has a molecular formula of C18H21FN2O3S, an average mass of 364.434 Da, and a monoisotopic mass of 364.125702 Da .


Synthesis Analysis

Piperazine derivatives, such as this compound, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The structure also includes a 3-fluorophenylsulfonyl group and a 2-methoxyphenyl group .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . They can also prepare cyclic amine substituted Tröger’s base derivatives .

Scientific Research Applications

Positron Emission Tomography (PET) Radiopharmaceutical

The compound has been used as a PET radiopharmaceutical . It’s known as [18F]DASA-23 and has been used to assess the safety, biodistribution, and radiation dosimetry in healthy volunteers . It passively crosses the blood-brain barrier, followed by rapid clearance from the brain . High accumulation of [18F]DASA-23 was noted in organs such as the gallbladder, liver, small intestine, and urinary bladder, suggesting hepatobiliary and urinary clearance .

Pyruvate Kinase M2 Targeting

[18F]DASA-23 is used to evaluate pyruvate kinase M2 levels . Pyruvate kinase M2 is an enzyme that in humans is encoded by the PKM gene. It’s a key player in the Warburg effect and thus, it’s a potential target for cancer therapy.

Functionalization of Pyrazolylvinyl Ketones

The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is a powerful tool for the construction of carbon-nitrogen bonds, providing a valuable method for the synthesis of numerous nitrogen-containing compounds.

4. Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives It can be used to prepare cyclic amine substituted Tröger’s base derivatives . Tröger’s base is a valuable scaffold in medicinal chemistry due to its rigid and spatially well-defined structure.

Preparation of Functionalized Bis (Mercaptoimidazolyl)borates

The compound can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide . These borates are used as ligands in coordination chemistry.

Chemical Research and Development

The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s used in various chemical research and development processes.

properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-17-8-3-2-7-16(17)19-9-11-20(12-10-19)24(21,22)15-6-4-5-14(18)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEGGHCSNZVVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Fluorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

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